7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that features a seven-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the nitration of 2,3,4,5-tetrahydro-1,4-benzoxazepine. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions generally require careful control of temperature and reaction time to ensure the desired product is obtained with high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale nitration reactions can be applied. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and safety.
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-amine .
Scientific Research Applications
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to generate reactive species is a key aspect of its mechanism .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1,4-benzoxazepine: Lacks the nitro group, resulting in different chemical and biological properties.
7-Nitro-1,2,3,4-tetrahydroquinoline: Another nitro-substituted heterocycle with distinct structural and functional characteristics.
Properties
IUPAC Name |
7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-11(13)8-1-2-9-7(5-8)6-10-3-4-14-9/h1-2,5,10H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSJIONOSGAQDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.